molecular formula C12H13NOS B14596446 (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol CAS No. 61266-22-6

(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol

Cat. No.: B14596446
CAS No.: 61266-22-6
M. Wt: 219.30 g/mol
InChI Key: ISMNCFCCELFZQJ-UHFFFAOYSA-N
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Description

(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol typically involves the reaction of 2-bromo-4-methylthiazole with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, leading to its therapeutic effects in various diseases .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (2-Benzyl-4-methyl-1,3-thiazol-5-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and hydroxyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

61266-22-6

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

(2-benzyl-4-methyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C12H13NOS/c1-9-11(8-14)15-12(13-9)7-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3

InChI Key

ISMNCFCCELFZQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CC2=CC=CC=C2)CO

Origin of Product

United States

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